molecular formula C10H14O2 B14447449 Methyl non-2-en-4-ynoate CAS No. 75066-86-3

Methyl non-2-en-4-ynoate

Cat. No.: B14447449
CAS No.: 75066-86-3
M. Wt: 166.22 g/mol
InChI Key: VFZSBDWDBGNHLW-UHFFFAOYSA-N
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Description

Methyl non-2-en-4-ynoate, also known as 2-Nonynoic acid, methyl ester, is an organic compound with the molecular formula C10H16O2. It is a ynoate ester, characterized by the presence of both an alkyne and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl non-2-en-4-ynoate can be synthesized through various methods. One common method involves the reaction of 2-nonynoic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl non-2-en-4-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl non-2-en-4-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl non-2-en-4-ynoate involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new ring structures. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. These reactions are facilitated by specific enzymes or catalysts, depending on the context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-nonynoate
  • 1-Octynecarboxylic acid, methyl ester
  • Methyl octyne carbonate

Uniqueness

Methyl non-2-en-4-ynoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

75066-86-3

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

methyl non-2-en-4-ynoate

InChI

InChI=1S/C10H14O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-5H2,1-2H3

InChI Key

VFZSBDWDBGNHLW-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC=CC(=O)OC

Origin of Product

United States

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